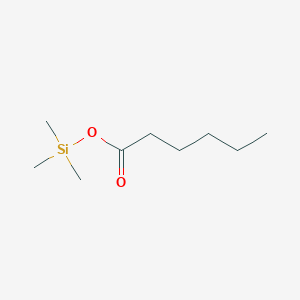
Trimethylsilyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl hexanoate, also known as caproic acid, trimethylsilyl ester, is an organic compound with the molecular formula C9H20O2Si. It is a derivative of hexanoic acid where the hydroxyl group is replaced by a trimethylsilyl group. This compound is commonly used in organic synthesis and analytical chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl hexanoate can be synthesized through the reaction of hexanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired ester along with hydrochloric acid as a byproduct.
Industrial Production Methods
In industrial settings, the production of hexanoic acid, trimethylsilyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The ester is then purified through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and trimethylsilanol in the presence of water and an acid or base catalyst.
Reduction: It can be reduced to hexanol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Hydrolysis: Hexanoic acid and trimethylsilanol.
Reduction: Hexanol.
Substitution: Various substituted hexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl hexanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for carboxylic acids in organic synthesis, allowing selective reactions to occur without interference from the carboxyl group.
Biology: Used in the derivatization of fatty acids for gas chromatography analysis, aiding in the identification and quantification of fatty acids in biological samples.
Medicine: Employed in the synthesis of pharmaceuticals where protection of carboxylic acids is necessary during multi-step synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of hexanoic acid, trimethylsilyl ester involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxyl site. This allows for selective transformations and the formation of desired products with high specificity.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl hexanoate can be compared with other similar compounds such as:
Hexanoic acid, tert-butyldimethylsilyl ester: Another silyl ester with a bulkier protecting group, offering greater steric hindrance and stability.
Hexanoic acid, methyl ester: A simpler ester without the silyl protecting group, used in different contexts where protection is not required.
Hexanoic acid, ethyl ester: Similar to the methyl ester but with a slightly larger alkyl group, affecting its reactivity and physical properties.
Uniqueness
The uniqueness of hexanoic acid, trimethylsilyl ester lies in its balance of stability and reactivity. The trimethylsilyl group provides sufficient protection while being easily removable under mild conditions, making it a valuable tool in synthetic chemistry and analytical applications.
Eigenschaften
CAS-Nummer |
14246-15-2 |
|---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
trimethylsilyl hexanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
CYXNJMDACJPPRR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCC(=O)O[Si](C)(C)C |
Synonyme |
Hexanoic acid trimethylsilyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


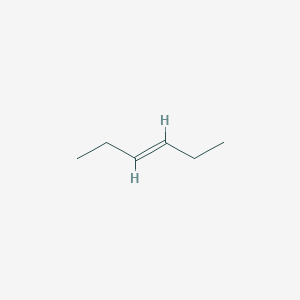

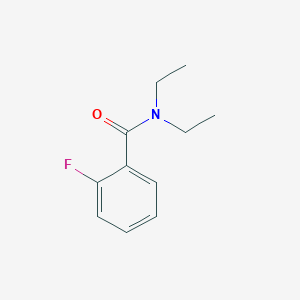


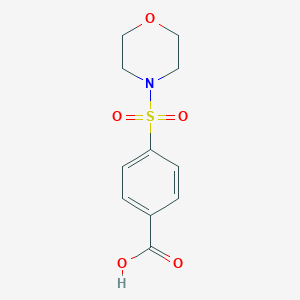

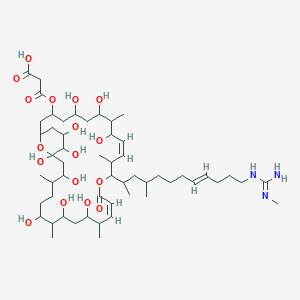

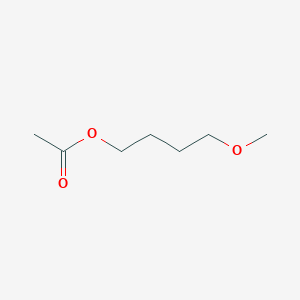
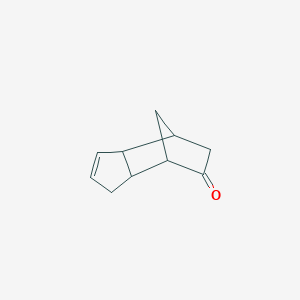

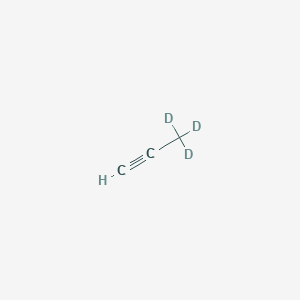
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
